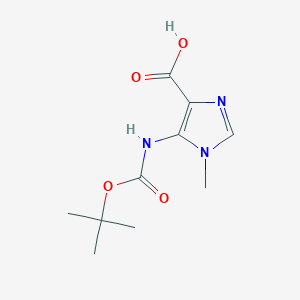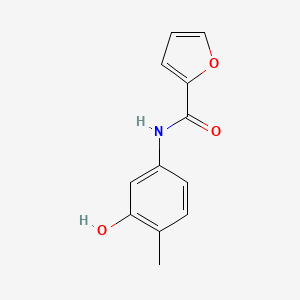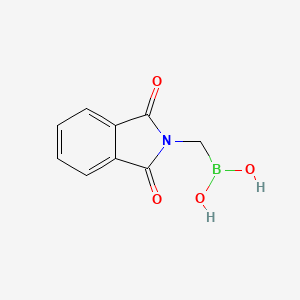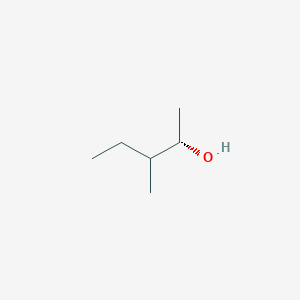
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane is an organic compound with the molecular formula C7H15ClO2S. This compound is characterized by the presence of a chloromethyl group, a methyl group, and a methylsulfonyl group attached to a pentane backbone. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane typically involves the chloromethylation of 4-methyl-1-(methylsulfonyl)pentane. This can be achieved using chloromethyl methyl ether (CMME) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl2). The reaction is carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can undergo reduction to form corresponding alcohols or hydrocarbons.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Formation of substituted derivatives such as amines, ethers, or thioethers.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of alcohols or hydrocarbons.
Applications De Recherche Scientifique
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. The methylsulfonyl group can participate in oxidation and reduction reactions, influencing the compound’s overall reactivity. Molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Chloromethyl)pentane: Similar structure but lacks the methylsulfonyl group.
4-Methyl-1-(methylsulfonyl)pentane: Similar structure but lacks the chloromethyl group.
3-Chloro-3-methylpentane: Similar structure but lacks the methylsulfonyl group.
Uniqueness
3-(Chloromethyl)-4-methyl-1-(methylsulfonyl)pentane is unique due to the presence of both the chloromethyl and methylsulfonyl groups, which confer distinct reactivity and versatility in chemical reactions. This combination of functional groups allows for a wide range of applications in synthetic chemistry and scientific research.
Propriétés
Formule moléculaire |
C8H17ClO2S |
|---|---|
Poids moléculaire |
212.74 g/mol |
Nom IUPAC |
3-(chloromethyl)-4-methyl-1-methylsulfonylpentane |
InChI |
InChI=1S/C8H17ClO2S/c1-7(2)8(6-9)4-5-12(3,10)11/h7-8H,4-6H2,1-3H3 |
Clé InChI |
YINXXMZWCMCHCS-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CCS(=O)(=O)C)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-[Difluoro(phenyl)methyl]-1,3-thiazol-2-aminehydrochloride](/img/structure/B15309309.png)

![3-(benzenesulfonyl)-7-chloro-N-[(oxolan-2-yl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B15309318.png)
![n-[(1,3-Oxazol-5-yl)methyl]hydroxylamine](/img/structure/B15309321.png)

![1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-2-oxabicyclo[3.1.1]heptane-4-carboxylic acid](/img/structure/B15309332.png)






